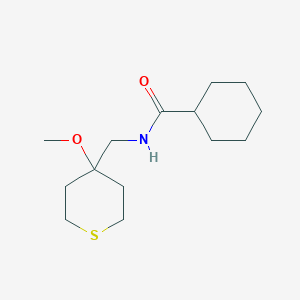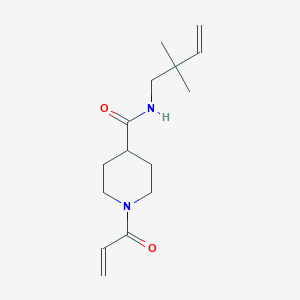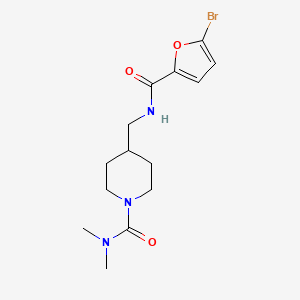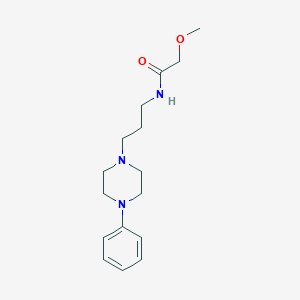
2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPAA is a derivative of the widely used antipsychotic drug, risperidone, and has been found to exhibit unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Activities
Compounds structurally related to 2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives have shown notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting potential utility in addressing oxidative stress and pain management (Nayak et al., 2014).
Anticonvulsant Properties
Certain acetamide derivatives, including those with methoxyamino groups, have been explored for their anticonvulsant activities. The crystal structures of these compounds have been analyzed, revealing potential molecular features responsible for their pharmacological effects, highlighting their relevance in epilepsy research (Camerman et al., 2005).
Antimicrobial and Antifungal Activities
Novel acetamide derivatives have been synthesized and tested for their antimicrobial and antifungal efficacies. Some compounds, especially those with 4-arylpiperazine-1-yl propyl moieties, have shown significant activity against various pathogens, including Candida parapsilosis, suggesting potential applications in combating infectious diseases (Yurttaş et al., 2015).
Radioligand Development for Imaging
In neuropharmacological research, compounds with phenylpiperazine and acetamide components have been developed as selective radioligands for imaging receptors in the brain using positron emission tomography (PET). This application underscores the potential of such compounds in enhancing our understanding of various neurological conditions and facilitating the development of targeted therapies (Dollé et al., 2008).
Catalytic Hydrogenation in Green Chemistry
The synthesis and application of N-(3-amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in green chemistry. Specifically, the catalytic hydrogenation process for producing this compound offers a more environmentally friendly approach to creating important intermediates for the dye industry, demonstrating the compound's relevance in industrial applications (Zhang Qun-feng, 2008).
Neuroprotection and Cognitive Enhancement
Research into novel pyrano[3,2-c]chromene derivatives bearing phenylpiperazine moieties has revealed significant neuroprotective effects and cognitive enhancement capabilities. These findings suggest that structurally related compounds could be explored for their potential in treating neurodegenerative diseases and improving cognitive functions (Sameem et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is thought to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory
Pharmacokinetics
The compound’s ability to inhibit ache suggests it is able to cross the blood-brain barrier and interact with its target in the brain
Result of Action
The inhibition of AChE by 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can lead to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function and memory, making it a potential therapeutic agent for conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-14-16(20)17-8-5-9-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDAUGRZVXYPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

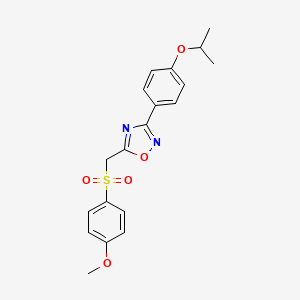
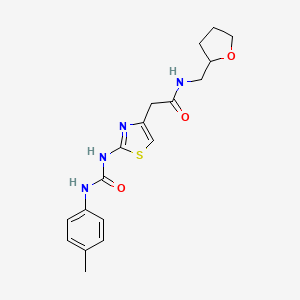
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
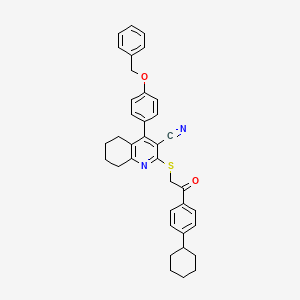
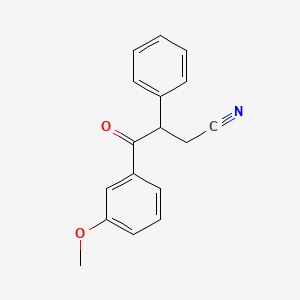

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)

